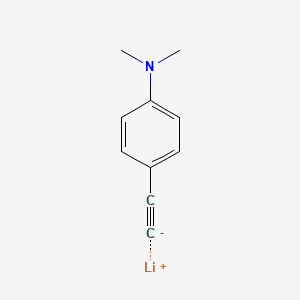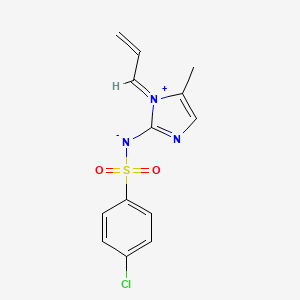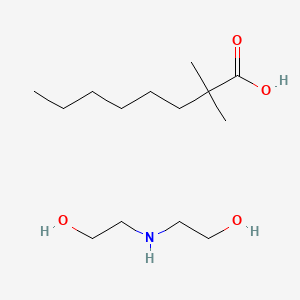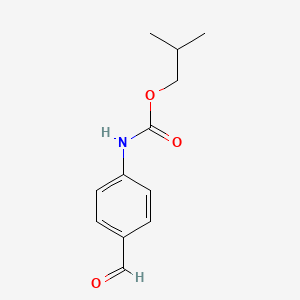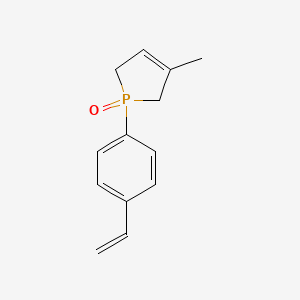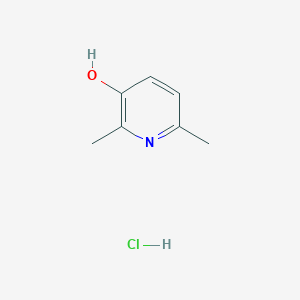
2,6-Dimethylpyridin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylpyridin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-3-ol;hydrochloride typically involves the reaction of 2,6-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3 position. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,6-dimethyl-3-nitropyridine, followed by hydrolysis to yield the desired product. This method is advantageous due to its high yield and relatively mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylpyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form 2,6-dimethylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: 2,6-Dimethyl-3-pyridone or 2,6-dimethyl-3-pyridinecarboxylic acid.
Reduction: 2,6-Dimethylpyridine.
Substitution: 2,6-Dimethyl-3-chloropyridine or 2,6-dimethyl-3-methoxypyridine.
Applications De Recherche Scientifique
2,6-Dimethylpyridin-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dimethylpyridin-3-ol;hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3 position allows it to form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the methyl groups at the 2 and 6 positions may influence the compound’s lipophilicity and ability to penetrate cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpyridine: Lacks the hydroxyl group at the 3 position, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylpyridine: Similar structure but with only one methyl group, leading to different chemical and biological properties.
2,6-Dimethyl-4-pyridinol: Hydroxyl group at the 4 position, resulting in different reactivity and applications.
Uniqueness
2,6-Dimethylpyridin-3-ol;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
71595-24-9 |
|---|---|
Formule moléculaire |
C7H10ClNO |
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
2,6-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-3-4-7(9)6(2)8-5;/h3-4,9H,1-2H3;1H |
Clé InChI |
LKSYUTPUQHYFBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


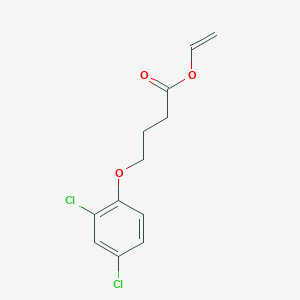
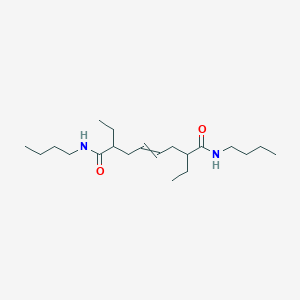
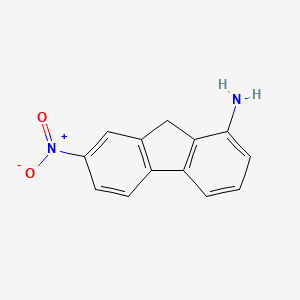
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
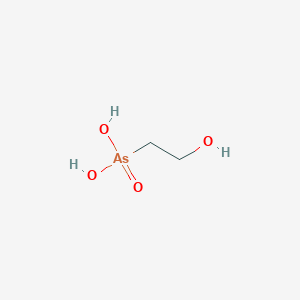
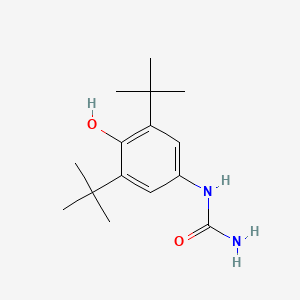
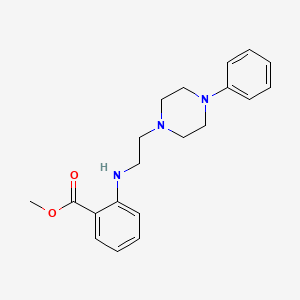
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
